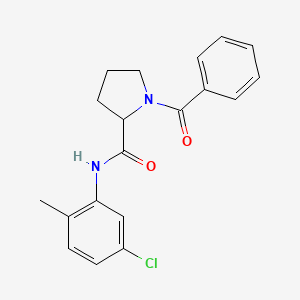
1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide, also known as BTCP, is a chemical compound that belongs to the class of proline derivatives. It is a white crystalline solid that has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide has been used in several scientific research applications, including studies on dopamine transporters, opioid receptors, and the central nervous system. It has been shown to have potential as a treatment for drug addiction and depression. Additionally, it has been used as a tool to study the effects of dopamine and other neurotransmitters on behavior and cognition.
Mecanismo De Acción
1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide acts as a dopamine reuptake inhibitor, meaning it increases the concentration of dopamine in the brain. This leads to increased dopamine signaling, which can have a variety of effects on behavior and cognition. Additionally, this compound has been shown to interact with opioid receptors, which may contribute to its potential as a treatment for drug addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, as well as increase dopamine release in the brain. Additionally, it has been shown to decrease the rewarding effects of cocaine and other drugs of abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide in lab experiments is its ability to selectively target dopamine transporters. This allows researchers to study the effects of dopamine signaling on behavior and cognition. Additionally, this compound has been shown to have a relatively low toxicity, making it a safe choice for use in animal studies.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer to animals or to dissolve in solutions for in vitro experiments. Additionally, its effects on behavior and cognition may vary depending on the dose and administration method used.
Direcciones Futuras
There are several potential future directions for research on 1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide. One area of interest is its potential as a treatment for drug addiction. Studies have shown that this compound can decrease the rewarding effects of cocaine and other drugs of abuse, suggesting it may have potential as a therapeutic agent. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on behavior and cognition.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential applications in scientific research. It acts as a dopamine reuptake inhibitor and has been shown to have potential as a treatment for drug addiction and depression. While there are limitations to its use in lab experiments, this compound remains a valuable tool for studying the effects of dopamine and other neurotransmitters on behavior and cognition.
Métodos De Síntesis
1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 5-chloro-2-methylbenzoyl chloride with proline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or chromatography.
Propiedades
IUPAC Name |
1-benzoyl-N-(5-chloro-2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-9-10-15(20)12-16(13)21-18(23)17-8-5-11-22(17)19(24)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17H,5,8,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOTZJVSWRKFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-hydroxyphenyl)ethanone [1-(4-hydroxyphenyl)ethylidene]hydrazone](/img/structure/B6009433.png)
![2-{[5-[(benzylthio)methyl]-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6009440.png)
![1-(4-methoxyphenyl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6009446.png)
![3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6009463.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(2-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6009466.png)
![2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6009472.png)

![N-methyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6009488.png)

![2-{4-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B6009494.png)
![7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6009497.png)
![3-[(4-morpholin-4-ylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6009524.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methylphenyl)-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6009528.png)
![2-ethyl-5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B6009534.png)
